molecular formula C19H17NO3 B1683991 2-(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one CAS No. 154447-36-6

2-(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one

Cat. No.: B1683991
CAS No.: 154447-36-6
M. Wt: 307.3 g/mol
InChI Key: CZQHHVNHHHRRDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one, also known as 4-morpholine-8-phenyl-1-benzopyran-4-one, is a synthetic compound with a wide range of applications in scientific research. This compound belongs to the class of benzopyrans, which are a group of heterocyclic aromatic compounds with a fused benzene and pyran ring. It has a molecular weight of 250.3 and a melting point of 154-157°C. This compound is used in a variety of scientific research applications, including in vivo and in vitro studies, and has been found to have a number of biological activities.

Scientific Research Applications

Effects on C. elegans Life Cycle and Longevity

Research has shown that 2-(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one, when used on the nematode Caenorhabditis elegans, impacts various aspects of its life cycle, including development, thermotolerance, and longevity. This compound, which inhibits mammalian phosphatidylinositol 3-OH kinase, has been observed to induce dauer formation and thermotolerance at concentrations of 160 µM and above. Additionally, it can marginally increase the lifespan of adult worms. This suggests a connection between neuroendocrine signaling pathways in adult worms and their stress resistance and longevity (Babar et al., 1999).

Role in Antiplatelet Activity

A series of 2-morpholinylchromones, including this compound, has been synthesized and evaluated for their antiplatelet properties. These compounds have shown potential in inhibiting ADP-induced platelet aggregation. Certain derivatives within this class have demonstrated effectiveness in preventing platelet-dependent thrombus formation in dogs, highlighting their potential therapeutic value in cardiovascular diseases (Morris et al., 1993).

Antitumor and Antiangiogenic Activity

This compound (LY294002) and its derivatives have been studied for their potential in cancer treatment, particularly in terms of inhibiting tumor growth and angiogenesis. One such derivative, SF1126, designed to be more soluble and specifically target tumor vasculature, has shown promising results in preclinical trials. It exhibits antitumor and antiangiogenic activity, indicating its potential as a treatment option in cancer therapy (Garlich et al., 2008).

Inhibition of L-Type Cav1.2 Ca2+ Channels

The compound has been identified as an inhibitor of L-type Ca2+ channels, in addition to its recognized role as a phosphatidylinositol 3-kinase inhibitor. This finding is significant because these channels are involved in various physiological processes, and the compound's inhibitory effect could have implications for understanding the regulation of these channels and their role in different diseases (Welling et al., 2005).

QSAR Analysis of Cytotoxicity

Quantitative Structure-Activity Relationship (QSAR) analysis of 2-(N-cyclicamino)chromone derivatives, including this compound, has been conducted to evaluate their cytotoxicity against human oral squamous cell carcinoma. These compounds have shown potential as tumor-specific agents, opening new avenues for the design of anticancer drugs (Shi et al., 2018).

Potentiation of Anti-Cancer Effects

In gastric cancer, the combination of this compound (LY294002) and oxaliplatin has been found to enhance the anti-cancer effects of the latter. This combination therapy results in increased apoptosis and cell growth inhibition, both in vitro and in vivo. The enhanced efficacy is attributed to the activation of the death receptor pathway, suggesting a promising therapeutic approach for gastric cancer treatment (Liu et al., 2011).

Mechanism of Action

Target of Action

LY294002, also known as 2-(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one, is a specific inhibitor of phosphatidylinositol 3-kinase (PI3K) . It also shows activity against serine/threonine-protein kinase pim-1 . These targets play crucial roles in various cellular processes, including cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .

Mode of Action

LY294002 interacts with its targets by inhibiting their kinase activity. Specifically, it abolishes PI3K activity when used at a concentration of 50 μM . This inhibition is reversible, distinguishing LY294002 from other PI3K inhibitors that act irreversibly .

Biochemical Pathways

The primary biochemical pathway affected by LY294002 is the PI3K/Akt signaling pathway . By inhibiting PI3K, LY294002 blocks the activation of Akt, a key player in this pathway . This leads to a decrease in downstream signaling, which can affect various cellular processes, including cell cycle progression, apoptosis, and metabolism .

Pharmacokinetics

It is known that ly294002 is a small molecule, which suggests it may have good bioavailability and can easily penetrate cell membranes .

Result of Action

The inhibition of the PI3K/Akt signaling pathway by LY294002 can lead to various molecular and cellular effects. For instance, it can induce apoptosis, or programmed cell death, in certain types of cancer cells . It can also cause cell cycle arrest, preventing the cells from dividing and proliferating .

Action Environment

The action, efficacy, and stability of LY294002 can be influenced by various environmental factors. For example, the presence of other drugs can affect its action. Research has shown that the combination of LY294002 with other drugs, such as sorafenib, can have a synergistic effect, leading to more efficient induction of apoptosis in cancer cells . Furthermore, the cellular environment, including the presence of growth factors and hormones, can also influence the efficacy of LY294002 .

Biochemical Analysis

Biochemical Properties

LY294002 is a highly selective inhibitor of phosphatidylinositol 3-kinase . It specifically abolishes PI3 kinase activity but does not inhibit other lipid and protein kinases such as PI4 kinase, PKC, MAP kinase or c-Src . It acts on the ATP-binding site of the PI3K enzyme .

Cellular Effects

LY294002 has been shown to inhibit cell proliferation and induce apoptosis in various types of cells . For instance, it has been shown to inhibit the phosphorylation of Akt (S473), a key player in cell survival and proliferation, in nasopharyngeal carcinoma cells . In acute myeloid leukemia (AML) cells, LY294002 can block PI3K/AKT signaling, further inhibit glycolysis to disturb ATP production, and finally induce cell apoptosis .

Molecular Mechanism

LY294002 exerts its effects at the molecular level by binding to the ATP-binding site of the PI3K enzyme, thus selectively inhibiting the PI3K-Akt nexus . This inhibition leads to a decrease in the phosphorylation of Akt, a key player in cell survival and proliferation . The inhibition of PI3K/AKT signaling by LY294002 can further inhibit glycolysis, disturb ATP production, and finally induce cell apoptosis .

Temporal Effects in Laboratory Settings

The effects of LY294002 have been studied over time in laboratory settings. For instance, in nasopharyngeal carcinoma cells, LY294002 was shown to inhibit cell proliferation and induce apoptosis over a period of 24 hours

Metabolic Pathways

LY294002 is involved in the PI3K/Akt signaling pathway . By inhibiting PI3K, LY294002 can block this pathway, leading to a decrease in Akt phosphorylation and a subsequent decrease in cell survival and proliferation .

Properties

IUPAC Name

2-morpholin-4-yl-8-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c21-17-13-18(20-9-11-22-12-10-20)23-19-15(7-4-8-16(17)19)14-5-2-1-3-6-14/h1-8,13H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZQHHVNHHHRRDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6042650
Record name LY294002
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6042650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154447-36-6
Record name 2-(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154447-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154447366
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LY-294002
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02656
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 154447-36-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=697286
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name LY294002
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6042650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LY-294002
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31M2U1DVID
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one
Reactant of Route 2
Reactant of Route 2
2-(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one
Reactant of Route 3
2-(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one
Reactant of Route 4
Reactant of Route 4
2-(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one
Reactant of Route 5
Reactant of Route 5
2-(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one
Reactant of Route 6
Reactant of Route 6
2-(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.